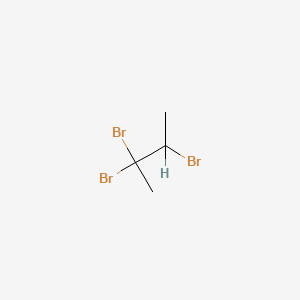

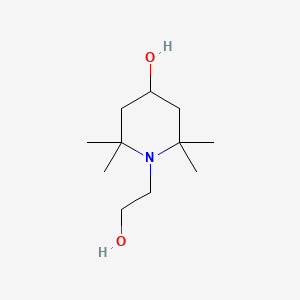

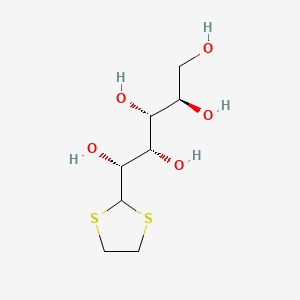

![molecular formula C12H20N2O2 B1584377 N-[6-(prop-2-enoylamino)hexyl]prop-2-enamide CAS No. 7150-41-6](/img/structure/B1584377.png)

N-[6-(prop-2-enoylamino)hexyl]prop-2-enamide

Descripción general

Descripción

“N-[6-(prop-2-enoylamino)hexyl]prop-2-enamide” is a chemical compound with the CAS Number 7150-41-6 . It is manufactured by Angene International Limited .

Synthesis Analysis

The synthesis of “N-[6-(prop-2-enoylamino)hexyl]prop-2-enamide” involves several precursors including Acrylic acid (CAS#:79-10-7), 1,6-Diisocyanat (CAS#:822-06-0), 1,6-Hexanediamine (CAS#:124-09-4), and Acrylyl chloride (CAS#:814-68-6) . The exact synthesis process is not provided in the search results.Molecular Structure Analysis

The molecular formula of “N-[6-(prop-2-enoylamino)hexyl]prop-2-enamide” is C12H20N2O2 . It has a molecular weight of 224.29900 . The exact molecular structure is not provided in the search results.Physical And Chemical Properties Analysis

“N-[6-(prop-2-enoylamino)hexyl]prop-2-enamide” has a density of 0.98 g/cm3 . It has a boiling point of 481.5ºC at 760mmHg . The melting point is 134-137ºC . The flash point is 194.9ºC .Aplicaciones Científicas De Investigación

Synthesis and Catalytic Applications

Palladium-Catalyzed Intermolecular C-H Amination : The compound N-[6-(prop-2-enoylamino)hexyl]prop-2-enamide is involved in a reaction where C-H amination of N-aryl benzamides with O-benzoyl hydroxylamines is achieved using either Pd(II) or Pd(0) catalysts. This reaction provides a new pathway for the convergent synthesis of tertiary and secondary arylalkyl amines starting from benzoic acids (Yoo et al., 2011).

Enaminones as Building Blocks : Enaminones, to which N-[6-(prop-2-enoylamino)hexyl]prop-2-enamide belongs, are used as key intermediates in the synthesis of a variety of compounds with potential antitumor and antimicrobial activities. For instance, reactions with active methylene compounds yield substituted pyridine derivatives. Moreover, these enaminones are used to synthesize bipyrazoles and pyrazolylisoxazoles, among other heterocyclic compounds, demonstrating their versatility in drug synthesis (Riyadh, 2011).

Biomimetic and Material Applications

Development of Biomimetic Nano-Hydroxyapatite/Polyamide Composites : N-[6-(prop-2-enoylamino)hexyl]prop-2-enamide is relevant in the fabrication of biomimetic composites. Acicular nano-hydroxyapatite (n-HA) combined with polyamide, like poly hexamethylene adipamide, creates composites with characteristics resembling natural bone. The synthesized n-HA crystals in these composites closely mimic the size, phase composition, and crystal structure of bone apatite (Wang et al., 2002).

Electropolymerization and Sensor Applications

Electropolymerizable Monomer for Label-Free Electrochemical Immunosensors : A derivative of N-[6-(prop-2-enoylamino)hexyl]prop-2-enamide was designed as an electropolymerizable monomer for use in label-free electrochemical immunosensors. This monomer contains functional groups for electropolymerization, transduction, and bioreception, making it integral in the development of highly sensitive and reagentless environmental monitors (Tran et al., 2012).

Corrosion Inhibition

Benzothiazole Derivatives as Corrosion Inhibitors : Certain benzothiazole derivatives, in which N-[6-(prop-2-enoylamino)hexyl]prop-2-enamide could be a precursor or analog, demonstrate a remarkable ability to inhibit steel corrosion in acidic environments. These compounds can adhere to surfaces through both physical and chemical interactions, providing extra stability and efficient corrosion inhibition (Hu et al., 2016).

Propiedades

IUPAC Name |

N-[6-(prop-2-enoylamino)hexyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O2/c1-3-11(15)13-9-7-5-6-8-10-14-12(16)4-2/h3-4H,1-2,5-10H2,(H,13,15)(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQCFXPARMSSRRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NCCCCCCNC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60991945 | |

| Record name | N,N'-(Hexane-1,6-diyl)di(prop-2-enimidic acid) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60991945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[6-(prop-2-enoylamino)hexyl]prop-2-enamide | |

CAS RN |

7150-41-6 | |

| Record name | NSC70085 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70085 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N'-(Hexane-1,6-diyl)di(prop-2-enimidic acid) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60991945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,6-Hexamethylenebisacrylamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

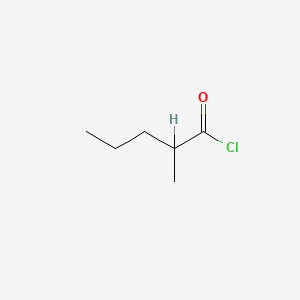

![Octahydrocyclopenta[c]pyrrole](/img/structure/B1584311.png)

![1-(1-Phenylethyl)-3-[3-(triethoxysilyl)propyl]urea](/img/structure/B1584312.png)